
N-isobutyl-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-isobutyl-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with isobutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-isobutyl-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
Enzyme Inhibition
N-isobutyl-2-oxo-2H-chromene-3-carboxamide has been studied for its potential as an inhibitor of key enzymes such as monoamine oxidase A and B. These enzymes play crucial roles in the metabolism of neurotransmitters, making this compound a candidate for therapeutic applications in treating mood disorders and neurodegenerative diseases.
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds with a chromene framework, including this compound, exhibit notable antioxidant and anti-inflammatory properties. These characteristics are essential for developing treatments for conditions characterized by oxidative stress and inflammation.
Antifungal Activity
Recent studies have evaluated the antifungal properties of derivatives related to this compound. For instance, a set of synthetic derivatives demonstrated varying degrees of antifungal activity against pathogens like Candida albicans and Candida tropicalis. The presence of specific substituents significantly influenced their bioactivity, suggesting that modifications to the structure could enhance efficacy .
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Chromene Core : The chromene structure is synthesized through reactions involving salicylic aldehydes and diethyl malonate, followed by alkaline hydrolysis.
- Introduction of Isobutyl Group : The isobutyl side chain is introduced through acylation reactions.
- Formation of Carboxamide : The final step involves converting the carbonyl group into a carboxamide through appropriate chemical transformations .
This synthetic pathway allows for efficient production with good yields, making it feasible for further research and development.
Biological Interaction Studies
Interaction studies have shown that this compound can selectively bind to certain enzymes and receptors. These interactions are primarily driven by its ability to form hydrogen bonds and engage in π–π stacking with aromatic residues in target proteins. Such studies are critical for understanding the pharmacodynamics of this compound and optimizing its therapeutic potential.
Mechanism of Action
The mechanism of action of N-isobutyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as pancreatic lipase by binding to the active site and preventing substrate access.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Molecular Targets: Targets include enzymes, receptors, and other proteins involved in metabolic and signaling pathways.
Comparison with Similar Compounds
Coumarin: A parent compound with similar structural features but lacking the isobutyl and amide groups.
Warfarin: A well-known anticoagulant with a coumarin backbone.
Scopoletin: A coumarin derivative with hydroxyl and methoxy groups.
Uniqueness: N-isobutyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isobutyl and amide groups contribute to its enzyme inhibitory properties and potential therapeutic applications .
Biological Activity
N-isobutyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structural features, including a chromene core and an isobutyl side chain. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an enzyme inhibitor.
Chemical Structure and Properties
The molecular formula for this compound is C14H15NO3. The presence of the carbonyl group (2-oxo) and the carboxamide (3-carboxamide) significantly influences its chemical reactivity and biological properties. The compound's structural characteristics enhance its binding affinity to various enzymes, making it a candidate for therapeutic applications.
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C14H15NO3 |
Molecular Weight | 245.28 g/mol |
Functional Groups | Carbonyl, Carboxamide |
Chromene Core | Present |
Enzyme Inhibition
This compound has been studied extensively for its enzyme inhibition properties. Notably, it has shown potential as an inhibitor of monoamine oxidase A and B (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters. The inhibition of these enzymes suggests potential applications in treating mood disorders and neurodegenerative diseases.
Case Study: Monoamine Oxidase Inhibition
A study demonstrated that this compound exhibits a significant inhibitory effect on MAO-A and MAO-B, with IC50 values indicating effective binding affinity. This activity could lead to therapeutic implications in managing conditions such as depression and Parkinson's disease.
Anti-inflammatory and Antioxidant Properties
In addition to enzyme inhibition, this compound has been associated with anti-inflammatory and antioxidant activities. Research indicates that it can modulate inflammatory pathways, potentially offering benefits in conditions characterized by chronic inflammation.
Antifungal Activity
Recent investigations have revealed antifungal properties of this compound. Comparative studies against various fungal strains have shown promising results, particularly against Candida species.
Table 2: Antifungal Activity against Candida Species
Compound | MIC (µmol/mL) | MFC (µmol/mL) | Activity Type |
---|---|---|---|
This compound | 0.268 | 0.067 | Fungicidal |
Ketoconazole | 0.103 | 0.206 | Fungicidal |
The mechanism by which this compound interacts with biological targets involves the formation of hydrogen bonds and π–π stacking with aromatic residues in target proteins. This interaction profile is crucial for understanding its pharmacodynamics and optimizing therapeutic potential.
Structural Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of this compound highlights the importance of specific functional groups in modulating biological activity. Systematic modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.
Properties
CAS No. |
1846-84-0 |
---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C14H15NO3/c1-9(2)8-15-13(16)11-7-10-5-3-4-6-12(10)18-14(11)17/h3-7,9H,8H2,1-2H3,(H,15,16) |
InChI Key |
BKVFDOZWDVAMFZ-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC2=CC=CC=C2OC1=O |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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